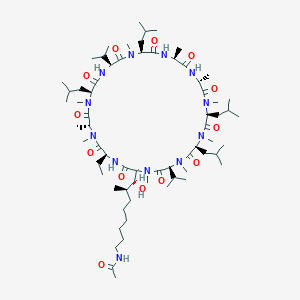

CycLuc1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

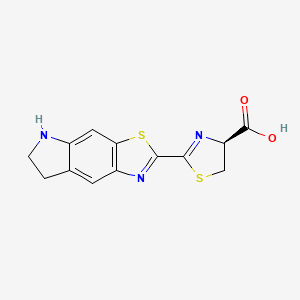

CycLuc1 is a synthetic cyclic alkylaminoluciferin . It is a luciferase substrate that exhibits properties superior to those of D-luciferin . It binds to luciferase with higher affinity and emits about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . It is also blood-brain barrier permeable and displays near-infrared (NIR) emission with a peak luminescence wavelength of 599 nm .

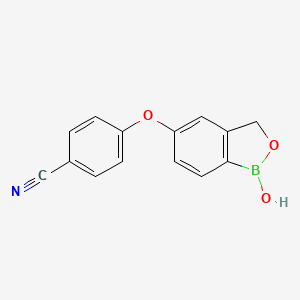

Molecular Structure Analysis

The molecular formula of CycLuc1 is C13H11N3O2S2 . The exact mass and monoisotopic mass are 305.02926895 g/mol . Unfortunately, the specific details about the molecular structure of CycLuc1 are not provided in the search results.

Chemical Reactions Analysis

CycLuc1 is used in bioluminescence imaging (BLI) where it reacts with luciferase to produce light . It requires less substrate for imaging and provides more intense and persistent light output compared to D-luciferin .

Physical And Chemical Properties Analysis

CycLuc1 has a molecular weight of 305.4 g/mol . It exhibits properties superior to those of D-luciferin in vivo, requiring less substrate for imaging and providing more intense and persistent light output . Unfortunately, the specific physical and chemical properties of CycLuc1 are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Bioluminescence Imaging (BLI)

CycLuc1 is used in bioluminescence imaging (BLI) of firefly luciferase-expressing cells. This is widely used for analysis of growth, metastasis, and drug response in tumor xenografts . It greatly improves the sensitivity of BLI, requiring less substrate for imaging and providing more intense and persistent light output .

Brain Imaging

CycLuc1 has been shown to improve bioluminescence imaging in live mice, enabling imaging in the brain that could not be achieved with d-luciferin . This is particularly useful for studying intracranial xenografts .

In Vivo Brightness and Spectral Characteristics Analysis

CycLuc1 is used to evaluate the in vivo brightness and spectral characteristics of various luciferases when paired with different d-luciferin analogues .

Deep Tissue Imaging

CycLuc1, along with other luciferin analogues, shows promise for improved deep tissue imaging . This is due to the longer wavelength luminescence they provide.

Analysis of Luciferase-Substrate Pairings

CycLuc1 is used in the identification of preferred pairings of luciferase and substrate for in vivo bioluminescence imaging . For example, Akaluc was found to be brighter when paired with either CycLuc1 or Akalumine-HCl .

Study of Cell Permeability and Pharmacokinetic Properties

CycLuc1 is used to study the cell permeability and pharmacokinetic properties of luciferin in vivo . This is important as these properties of luciferin play a crucial role in bioluminescence imaging.

Wirkmechanismus

Target of Action

CycLuc1 is a synthetic luciferin that primarily targets the enzyme luciferase . Luciferase is a bioluminescent protein that catalyzes the oxidation of luciferin, producing light as a result . CycLuc1 binds to luciferase with higher affinity than D-luciferin, the natural substrate of luciferase .

Mode of Action

CycLuc1 interacts with luciferase to produce bioluminescence, a process that involves the oxidation of the luciferin substrate . When CycLuc1 is used as a substrate, it has been observed to produce a stronger signal compared to D-luciferin . This suggests that CycLuc1 may have a more efficient interaction with luciferase, leading to increased bioluminescence.

Biochemical Pathways

The primary biochemical pathway involved in the action of CycLuc1 is the luciferase-luciferin bioluminescence pathway . In this pathway, luciferase catalyzes the oxidation of luciferin, resulting in the emission of light. CycLuc1, as a luciferin analogue, participates in this pathway by serving as a substrate for luciferase .

Pharmacokinetics

CycLuc1 exhibits superior properties compared to D-luciferin in terms of its pharmacokinetics . It has been shown to readily cross the blood-brain barrier in mice, which suggests improved bioavailability in the brain . This property makes CycLuc1 particularly useful for non-invasive bioluminescence imaging (BLI) of the brain . It’s also soluble in DMSO at a concentration of 100 mg/mL .

Result of Action

The primary result of CycLuc1’s action is the production of bioluminescence. When used with luciferase, CycLuc1 produces about 5.7-fold more light than aminoluciferin and 3.2-fold more light than D-luciferin . This enhanced light output is maintained over a wide range of concentrations .

Action Environment

The action of CycLuc1 can be influenced by various environmental factors. For instance, the distribution of CycLuc1 in the body is predominantly dictated by its low intrinsic permeability across the cell membrane . The efflux transporter, Bcrp, plays a relatively minor role in this distribution . Moreover, CycLuc1’s action can be influenced by the presence of luciferase-expressing cells in the environment

Eigenschaften

IUPAC Name |

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZBAMXERPYTFS-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CycLuc1 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)

![N-[(1S)-1-(4-chlorophenyl)ethyl]-3-[3-[[4-(trifluoromethoxy)phenyl]methyl]imidazo[4,5-b]pyridin-2-yl]propanamide](/img/structure/B606817.png)